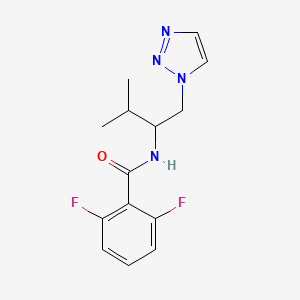
2,6-difluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,6-difluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide” is a benzamide derivative with fluorine atoms at the 2 and 6 positions of the benzene ring . The molecule also contains a 1,2,3-triazole ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic benzene ring with the attached amide group and the 1,2,3-triazole ring. The presence of fluorine atoms could influence the electron density and reactivity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and triazoles are known to participate in a variety of chemical reactions. For example, benzamides can undergo reactions with amines, and triazoles can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, and the amide group could participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The difluoromethylation of organic molecules has gained prominence in medicinal chemistry. Researchers have explored the incorporation of fluorine atoms into drug candidates to enhance their pharmacological properties. In particular, the introduction of difluoromethyl groups can improve metabolic stability, lipophilicity, and receptor binding affinity. The compound’s unique structure may offer opportunities for designing novel drugs with improved efficacy and reduced side effects .
Fluorescent Probes and Imaging Agents
Fluorinated compounds play a crucial role in bioimaging and diagnostics. Researchers have utilized difluoromethylated derivatives to create fluorescent probes for various applications. For instance, the compound could serve as a building block for BODIPY laser dyes, which are used in protein conjugates, nucleotide labeling, and enzyme substrates. Its fluorescence properties make it valuable for visualizing biological processes and cellular components .
Photopolymerization and High-Tech Resins
Difluoromethylated compounds find applications in photopolymerization processes. Specifically, they are suitable for curing photosensitive resins used in high-value and high-tech fields. These include information storage devices (such as holography and laser direct imaging) and three-dimensional printing. The compound’s unique reactivity contributes to the development of advanced materials .
Agrochemicals and Crop Protection
The difluoromethyl group has relevance in agrochemicals. Researchers have explored its incorporation into pesticide and herbicide molecules. For example, the successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is noteworthy, as it leads to the formation of 3-(difluoromethyl)-1-methyl-1H-pyrazole—a motif important in the agrochemical industry .
Catalysis and Synthetic Methods
Difluoromethylation reactions have become essential tools in synthetic chemistry. Researchers have developed metal-based methods that transfer CF2H to various carbon sites (sp, sp2, sp3) both stoichiometrically and catalytically. Additionally, Minisci-type radical chemistry enables difluoromethylation of C(sp2)-H bonds, particularly in heteroaromatics. These advances contribute to the streamlined synthesis of complex molecules .
Site-Selective Functionalization of Biomolecules
An exciting departure in this field is the precise site-selective installation of CF2H onto large biomolecules, such as proteins. Researchers have achieved this using innovative methods. The ability to introduce difluoromethyl groups into biologically relevant molecules opens up new avenues for drug discovery and chemical biology .
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been known to inhibit enzymes such as succinate dehydrogenase, a complex ii in the mitochondrial respiration chain .
Biochemical Pathways
Inhibition of succinate dehydrogenase, as seen in similar compounds, can disrupt the mitochondrial respiration chain, affecting energy production within the cell .
Pharmacokinetics
The highly polarised c–h bond of cf2h, a group present in the compound, makes it a competent hydrogen bond donor, a unique characteristic amongst polyfluorinated motifs . This could potentially influence its bioavailability.
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-difluoro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O/c1-9(2)12(8-20-7-6-17-19-20)18-14(21)13-10(15)4-3-5-11(13)16/h3-7,9,12H,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNLLOMIHXBBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3003151.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B3003152.png)
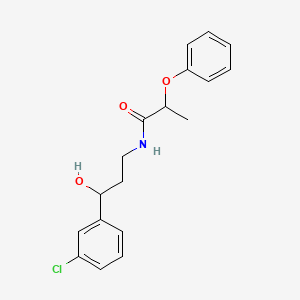
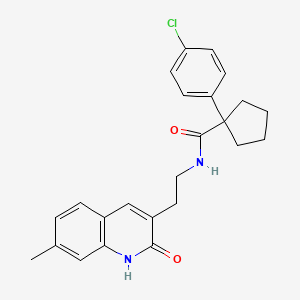
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B3003155.png)

![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-](/img/structure/B3003162.png)
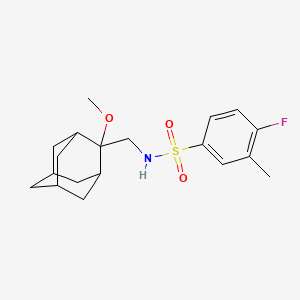
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3003164.png)
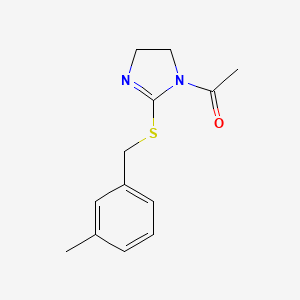

![Benzo[d][1,3]dioxol-5-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3003168.png)
